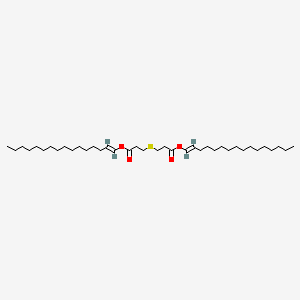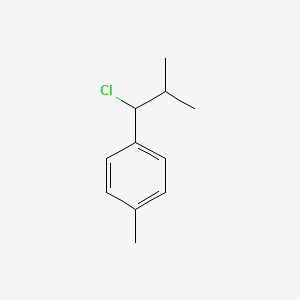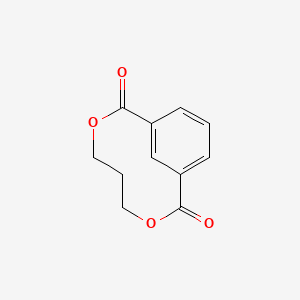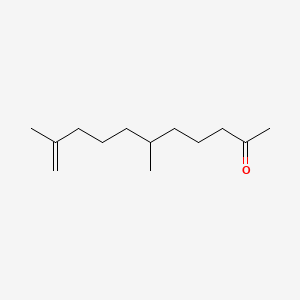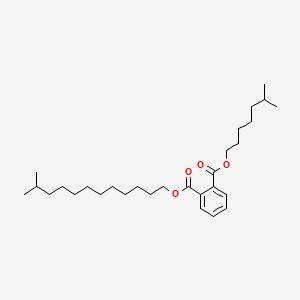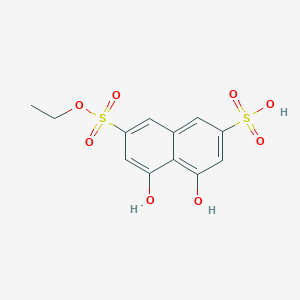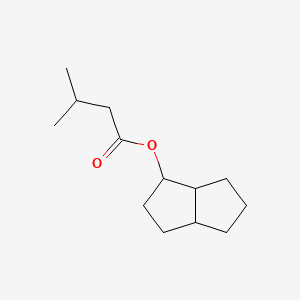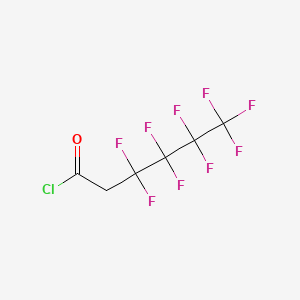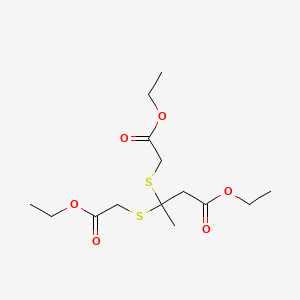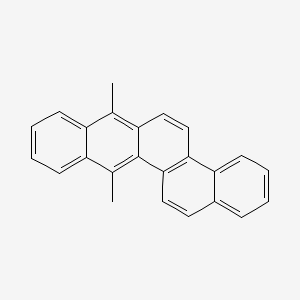
Praseodymium(3+) stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Praseodymium(3+) stearate is a chemical compound consisting of praseodymium ions (Pr^3+) and stearate ions Praseodymium is a rare-earth element belonging to the lanthanide series, known for its unique magnetic, electrical, and optical properties Stearate is derived from stearic acid, a long-chain fatty acid commonly found in animal and plant fats
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Praseodymium(3+) stearate can be synthesized through a reaction between praseodymium salts (such as praseodymium nitrate or praseodymium chloride) and sodium stearate. The reaction typically occurs in an aqueous medium, where praseodymium ions react with stearate ions to form the desired compound. The reaction can be represented as follows:
[ \text{Pr}^{3+} + 3 \text{C}{17}\text{H}{35}\text{COO}^- \rightarrow \text{Pr}(\text{C}{17}\text{H}{35}\text{COO})_3 ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and consistency. Techniques such as filtration, recrystallization, and drying are commonly employed to obtain high-quality this compound suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Praseodymium(3+) stearate can undergo various chemical reactions, including:
Oxidation: Praseodymium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, although this is less common.
Substitution: Stearate ions can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Ligands such as phosphates or acetates can replace stearate ions under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state praseodymium compounds.
Reduction: Lower oxidation state praseodymium compounds.
Substitution: Praseodymium complexes with different ligands.
Applications De Recherche Scientifique
Praseodymium(3+) stearate has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of praseodymium-containing materials with unique magnetic and optical properties.
Catalysis: Acts as a catalyst or catalyst support in various chemical reactions.
Biology and Medicine:
Industry: Utilized in the production of high-performance lubricants, stabilizers for plastics, and other industrial products.
Mécanisme D'action
The mechanism of action of praseodymium(3+) stearate involves its interaction with molecular targets and pathways. In catalysis, praseodymium ions can facilitate electron transfer processes, enhancing reaction rates. In biological systems, the compound’s biocompatibility allows it to interact with cellular components, potentially aiding in drug delivery or imaging applications. The stearate ions provide hydrophobic properties, influencing the compound’s solubility and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Praseodymium(3+) stearate can be compared with other similar compounds, such as:
Neodymium(3+) stearate: Similar in structure and properties but with neodymium ions instead of praseodymium.
Lanthanum(3+) stearate: Contains lanthanum ions, offering different magnetic and optical properties.
Cerium(3+) stearate: Known for its catalytic properties and applications in various industries.
Uniqueness: this compound is unique due to the specific properties of praseodymium ions, such as their magnetic susceptibility and ability to form stable complexes. These properties make it valuable in specialized applications where other lanthanide stearates may not be as effective.
Propriétés
Numéro CAS |
6192-10-5 |
|---|---|
Formule moléculaire |
C54H105O6Pr |
Poids moléculaire |
991.3 g/mol |
Nom IUPAC |
octadecanoate;praseodymium(3+) |
InChI |
InChI=1S/3C18H36O2.Pr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 |
Clé InChI |
HKITTYDLDOKDRC-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Pr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


